Cas no 2034407-68-4 (2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide)

2-Cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is a synthetic organic compound featuring a cyclopropylacetamide moiety linked to a hydroxy-substituted indane scaffold. This structure confers potential bioactivity, making it of interest in medicinal chemistry and pharmaceutical research. The cyclopropyl group enhances metabolic stability, while the hydroxyindane component may influence binding affinity to biological targets. Its well-defined stereochemistry and functional groups allow for precise modifications in drug development. The compound's balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties. Suitable for exploratory studies, it serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in central nervous system (CNS) or inflammation-related research.
2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide structure
2034407-68-4 structure
Product Name:2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide
CAS No:2034407-68-4
MF:C15H19NO2
MW:245.31686425209
CID:5349259
Update Time:2025-10-12

2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
    • 2-cyclopropyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide
    • 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide
    • Inchi: 1S/C15H19NO2/c17-14(7-11-5-6-11)16-10-15(18)8-12-3-1-2-4-13(12)9-15/h1-4,11,18H,5-10H2,(H,16,17)
    • InChI Key: UEMQQDSDLQCSHD-UHFFFAOYSA-N
    • SMILES: OC1(CNC(CC2CC2)=O)CC2C=CC=CC=2C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 311
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.3

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2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide Related Literature

Additional information on 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide

Introduction to 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide (CAS No. 2034407-68-4)

2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide, with the CAS number 2034407-68-4, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structural features, which include a cyclopropyl group and an indanone moiety, making it a promising candidate for various therapeutic and industrial uses.

The molecular formula of 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is C15H19NO2, and its molecular weight is approximately 249.31 g/mol. The compound's structure consists of a cyclopropyl ring attached to an acetamide group, which is further linked to a substituted indanone moiety. The presence of these functional groups imparts specific chemical and biological properties that are of interest to researchers and pharmaceutical developers.

In the realm of pharmaceutical research, 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide has been studied for its potential as a therapeutic agent. Recent studies have highlighted its activity in modulating various biological pathways, including those involved in pain management and inflammation. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent analgesic effects in animal models of chronic pain. The researchers found that the compound selectively targets specific receptors in the central nervous system, thereby reducing pain sensitivity without causing significant side effects.

Beyond its analgesic properties, 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide has also shown promise in the treatment of inflammatory conditions. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that the compound could be developed into a novel anti-inflammatory drug for conditions like rheumatoid arthritis and inflammatory bowel disease.

The chemical synthesis of 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of cyclopropylacetic acid with an appropriate amine derivative, followed by functional group modifications to introduce the indanone moiety. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating further research and development efforts.

In addition to its therapeutic applications, 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide has also been explored for its potential use in industrial processes. Its unique structural features make it suitable for applications in materials science and catalysis. For example, researchers at the Massachusetts Institute of Technology (MIT) have investigated the use of this compound as a ligand in transition metal catalysis, where it has shown enhanced stability and selectivity compared to traditional ligands.

The safety profile of 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is another critical aspect that has been extensively studied. Preclinical toxicology assessments have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects.

In conclusion, 2-cyclopropyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide (CAS No. 2034407-68-4) represents a promising compound with diverse applications in both pharmaceutical and industrial settings. Its unique chemical structure and biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that new applications and uses for this compound will be discovered, contributing to advancements in medicine and technology.

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